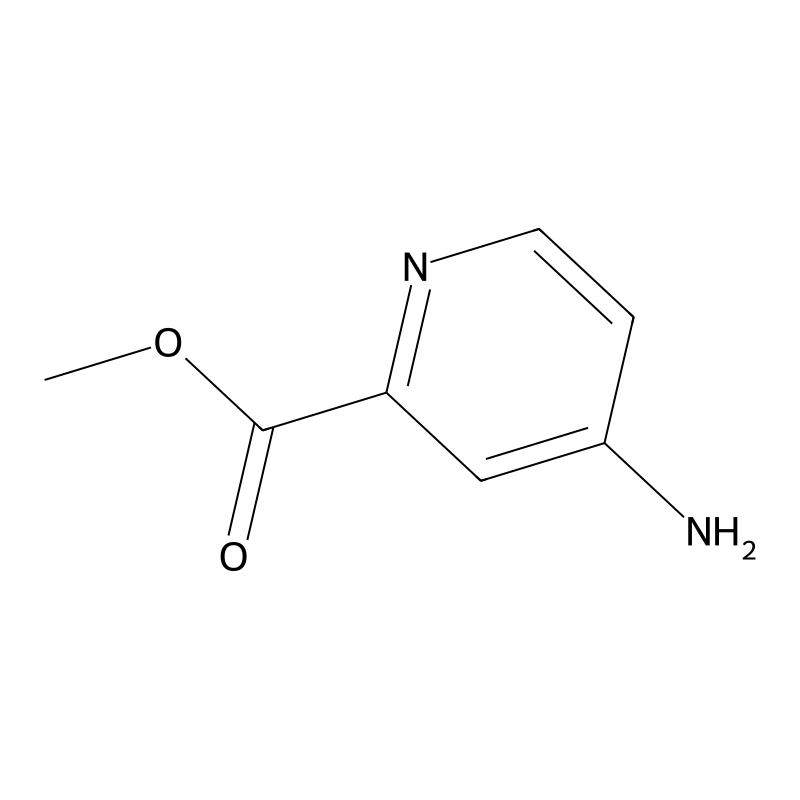

Methyl 4-aminopyridine-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Methyl 4-aminopyridine-2-carboxylate (also known as Methyl 4-Aminopicolinate) is a heterocyclic compound containing a pyridine ring with an amine group at position 4 and a methyl ester group at position 2. Research has been conducted on the development of efficient synthetic methods for this molecule. For instance, a study published in the journal Molecules describes a one-pot synthesis of Methyl 4-Aminopicolinate from readily available starting materials [].

Methyl 4-aminopyridine-2-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 152.15 g/mol. It is classified as a pyridine derivative, featuring an amino group and a carboxylate ester functional group. The compound typically appears as an off-white to light yellow solid and is soluble in polar organic solvents like methanol . Its systematic name reflects its structure, indicating the presence of both a methyl ester and an amino group on the pyridine ring.

Currently, there is no documented information regarding the mechanism of action of Methyl 4-Aminopicolinate in biological systems.

Safety information on Methyl 4-Aminopicolinate is limited. However, based on the presence of the amine group, it is recommended to handle the compound with caution as amines can be irritants and may have other health hazards []. Always consult a safety data sheet (SDS) before handling any unknown compound.

- Esterification: The carboxylic acid moiety can react with alcohols to form esters.

- Amidation: The amino group can react with acyl chlorides or anhydrides to form amides.

- Reduction: The azido derivative can be reduced to yield the corresponding amine using palladium on carbon as a catalyst under hydrogen pressure .

These reactions highlight its utility in organic synthesis and modification of functional groups.

Methyl 4-aminopyridine-2-carboxylate exhibits biological activity that may be beneficial in various contexts. Research indicates that compounds with similar structures often display neuroprotective properties, potentially acting as potassium channel blockers which can enhance neurotransmitter release . This suggests potential applications in treating neurological disorders such as multiple sclerosis or spinal cord injuries, where increased neuronal excitability may be beneficial.

The synthesis of methyl 4-aminopyridine-2-carboxylate can be achieved through several methods:

- Reduction of Azido Derivatives: One common method involves the reduction of methyl 4-azidopyridine-2-carboxylate using palladium on carbon in methanol under hydrogen pressure, yielding the target compound with high efficiency (up to 90% yield) .python

# Example of synthesis reactionreactants = ["4-Azido-pyridine-2-carboxylic acid methyl ester", "methanol", "palladium on carbon"]conditions = {"temperature": "room temperature", "pressure": "4 bars of hydrogen"}product = "Methyl 4-aminopyridine-2-carboxylate" - Esterification Reactions: Starting from the corresponding carboxylic acid, methylation can occur through standard esterification techniques using reagents such as sulfuric acid or other catalysts.

Methyl 4-aminopyridine-2-carboxylate is primarily utilized in:

- Chemical Manufacturing: As a reagent in organic synthesis for producing various pharmaceuticals and agrochemicals.

- Scientific Research: Employed in studies investigating its biological effects and potential therapeutic applications, particularly related to neurobiology .

Its versatility makes it a valuable compound in both academic and industrial settings.

Studies exploring the interactions of methyl 4-aminopyridine-2-carboxylate with biological systems have indicated its potential as a modulator of ion channels. This property may facilitate further research into its role in enhancing synaptic transmission and neuroprotection . Additionally, its interaction with receptors involved in neurotransmitter release positions it as a candidate for further pharmacological investigation.

Several compounds share structural similarities with methyl 4-aminopyridine-2-carboxylate, which may influence their biological activities and applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminopyridine | C5H6N2 | Known for its use in treating multiple sclerosis; potassium channel blocker. |

| Methyl 4-pyridinecarboxylate | C7H9NO2 | Similar carboxylate structure; used in agricultural chemicals. |

| 4-Aminopicolinic Acid | C6H6N2O2 | Exhibits antibacterial properties; structural analog. |

Methyl 4-aminopyridine-2-carboxylate stands out due to its specific combination of functional groups, which may contribute to unique pharmacological profiles compared to these similar compounds.

Methyl 4-aminopyridine-2-carboxylate (CAS: 71469-93-7) represents an important organic intermediate with applications in chemical manufacturing and scientific research [1]. The catalytic hydrogenation of azidopyridine precursors stands as one of the most efficient and widely employed methods for synthesizing this compound [1] [2]. This approach typically utilizes methyl 4-azidopyridine-2-carboxylate as the starting material, which undergoes selective reduction of the azido group while preserving other functional moieties [1].

The standard procedure involves dissolving 4-azido-pyridine-2-carboxylic acid methyl ester in methanol, followed by the addition of a palladium catalyst [1]. The reaction mixture is then subjected to hydrogen pressure, typically around 4 bars, and stirred at room temperature until completion [1]. A representative synthetic route is illustrated below:

| Reaction Step | Conditions | Yield |

|---|---|---|

| Hydrogenation of methyl 4-azidopyridine-2-carboxylate | Pd/C (10% w/w), H₂ (4 bar), MeOH, room temperature | 90% |

The mechanism of this transformation involves the adsorption of both the azide substrate and hydrogen onto the palladium surface, followed by sequential reduction of the azido group [3] [4]. The palladium catalyst facilitates the cleavage of the N-N bonds in the azide functionality while simultaneously enabling hydrogen addition [4]. This process typically proceeds through the formation of a palladium-bound nitrene intermediate, which subsequently undergoes hydrogenation to yield the desired amine product [3] [4].

Recent advancements in this methodology have explored alternative catalytic systems. For instance, rhodium oxide catalysts have demonstrated excellent activity in the hydrogenation of amine-functionalized pyridines, offering potential advantages in terms of selectivity and milder reaction conditions [3]. Additionally, the use of transfer hydrogenation conditions, employing hydrogen donors such as formic acid or ammonium formate, has been investigated as an alternative to direct hydrogenation under pressure [5].

Palladium-Mediated Cross-Coupling Approaches

While catalytic hydrogenation represents a direct approach to methyl 4-aminopyridine-2-carboxylate synthesis, palladium-mediated cross-coupling strategies offer versatile alternatives, particularly when starting from different precursors [6] [7]. These methodologies typically involve the formation of carbon-nitrogen bonds through coupling reactions catalyzed by palladium complexes [6].

One significant approach involves the palladium-catalyzed amination of halopyridine derivatives [6] [8]. In this context, 4-halopyridine-2-carboxylate esters can undergo coupling with ammonia or ammonia equivalents to introduce the amino functionality at the desired position [6] [8]. The general reaction scheme involves oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by coordination of the nitrogen nucleophile, and subsequent reductive elimination to form the carbon-nitrogen bond [6].

Several palladium catalyst systems have been developed for these transformations, with particular emphasis on ligand design to enhance reactivity and selectivity [6] [7]. Biarylphosphine ligands, such as RuPhos and BrettPhos, have demonstrated exceptional performance in facilitating the coupling of challenging substrates [6] [9]. The table below summarizes key catalyst systems employed in these transformations:

| Catalyst System | Ligand | Reaction Conditions | Yield Range |

|---|---|---|---|

| Pd₂(dba)₃/RuPhos | RuPhos | Base (LiHMDS), toluene, 80-120°C | 70-86% |

| Pd₂(dba)₃/BrettPhos | BrettPhos | Base (LiHMDS), toluene, 80-120°C | 65-80% |

| Pd(OAc)₂/XPhos | XPhos | Base (K₃PO₄), dioxane, 100°C | 60-75% |

Another promising cross-coupling approach involves the borylation-Suzuki sequence [10] [9]. This strategy entails the initial borylation of a suitable pyridine precursor, followed by Suzuki coupling to introduce the amino functionality [10]. Recent developments in this area have focused on microwave-assisted protocols, which significantly reduce reaction times while maintaining high yields [10]. These methods are particularly valuable when traditional approaches prove challenging or when specific substitution patterns are desired [10] [9].

Solvent Systems and Reaction Kinetics

The choice of solvent system plays a crucial role in the synthesis of methyl 4-aminopyridine-2-carboxylate, significantly influencing reaction rates, selectivity, and overall yields [11] [12]. Systematic studies have revealed distinct solvent effects across different synthetic methodologies [11] [13].

For catalytic hydrogenation processes, protic solvents such as methanol and ethanol generally provide optimal results [1] [4]. These solvents facilitate hydrogen activation at the catalyst surface while maintaining good substrate solubility [4]. In contrast, for palladium-catalyzed cross-coupling reactions, aprotic solvents including toluene, tetrahydrofuran, and N,N-dimethylformamide are typically preferred [6] [14]. These solvents enhance catalyst stability and promote efficient oxidative addition and reductive elimination steps [14].

The solubility behavior of methyl 4-aminopyridine-2-carboxylate across various solvent systems has been thoroughly investigated [11]. A comprehensive study determined the mole fraction solubility in different solvents between 278.15 and 323.15 K, revealing that solubility increases with temperature across all solvents tested [11]. Notably, the highest solubility was observed in toluene at 323.15 K (mole fraction 0.0377) [11]. For mixed solvent systems, the proportion of co-solvents significantly impacts solubility, with the maximum solubility (mole fraction 0.02845 at 323.15 K) achieved in DMF-water mixtures at 90% DMF concentration [11].

Reaction kinetics studies have established that temperature exerts a profound influence on reaction rates in both hydrogenation and cross-coupling methodologies [11] [12]. For catalytic hydrogenation processes, optimal conditions typically involve moderate temperatures (30-50°C) and hydrogen pressures (4-6 bar) [15] [16]. Higher temperatures can accelerate reaction rates but may lead to undesired side reactions or catalyst deactivation [15]. The table below summarizes the effect of temperature on reaction completion times for a model aminopyridine synthesis:

| Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|

| 25 | 24 | 0 |

| 40 | 24 | 20 |

| 60 | 6 | 49 |

| 80 | 3 | 75 |

For palladium-catalyzed cross-coupling reactions, kinetic studies indicate that the rate-determining step varies depending on the specific catalyst system and substrate combination [12] [17]. With electron-deficient pyridine substrates, oxidative addition typically proceeds rapidly, making transmetalation or reductive elimination rate-limiting [12]. Conversely, with electron-rich substrates, oxidative addition often becomes the slowest step [12] [17]. These insights have guided the development of optimized reaction conditions, including the strategic selection of ligands to accelerate specific elementary steps in the catalytic cycle [12] [17].

Purification Techniques and Yield Optimization

The purification of methyl 4-aminopyridine-2-carboxylate presents distinct challenges due to its polar nature and potential for hydrogen bonding interactions [18] [19]. Several complementary purification strategies have been developed to address these challenges, with the optimal approach depending on the specific synthetic route and impurity profile [18] [20].

Crystallization represents one of the most effective purification methods for methyl 4-aminopyridine-2-carboxylate [18]. The compound typically crystallizes as white to light yellow crystals with a melting point range of 131-135°C [21] [22]. Recrystallization from appropriate solvent systems can significantly enhance purity, with ethanol being a commonly employed solvent for this purpose [18] [20]. For mixed aminopyridine systems, crystallization-rectification coupling technology has been developed as an efficient separation method [18].

Column chromatography serves as another valuable purification technique, particularly for removing closely related impurities [19]. Cation-exchange chromatography has proven especially effective for separating aminopyridine derivatives from reaction mixtures [19]. A method employing Dowex 50X8 resin (ammonium form) with 20 mM ammonium acetate buffer (pH 8.5) as the eluent allows for rapid purification in approximately 10 minutes, compared to an hour or longer required by gel filtration methods [19].

Yield optimization strategies have focused on several key parameters across different synthetic approaches [20]. For catalytic hydrogenation processes, catalyst loading, hydrogen pressure, and reaction time have been systematically optimized [1] [15]. Studies indicate that 10% palladium on carbon at 0.5-1 mol% loading provides an optimal balance between activity and cost-effectiveness [1] [15]. For palladium-catalyzed cross-coupling reactions, ligand selection, base choice, and reaction temperature have emerged as critical factors [6] [8].

A particularly noteworthy yield optimization approach involves the development of one-pot multi-step procedures [20]. For instance, a three-step one-pot procedure for the synthesis of related aminopyridine compounds demonstrated a significant yield improvement (72% overall) compared to the corresponding stepwise process (42% overall) [20]. This strategy minimizes losses associated with intermediate isolation and purification steps, thereby enhancing overall efficiency [20].

The table below summarizes key purification techniques and their respective advantages:

| Purification Technique | Advantages | Typical Recovery (%) |

|---|---|---|

| Recrystallization (ethanol) | High purity, simple equipment | 75-85 |

| Column chromatography (silica) | Versatile, handles complex mixtures | 70-80 |

| Cation-exchange chromatography | Rapid, scalable | 80-90 |

| Crystallization-rectification coupling | Efficient for mixed systems | 85-95 |

Methyl 4-aminopyridine-2-carboxylate demonstrates significant thermodynamic stability under standard conditions, as evidenced by its well-defined crystalline structure and predictable phase behavior [1] [2]. The compound exhibits thermal stability typical of pyridine ester derivatives, with thermal decomposition temperatures generally exceeding 300°C [3]. This stability arises from the resonance stabilization of the pyridine ring system combined with the stabilizing influence of the electron-withdrawing carboxylate ester group [1].

The thermodynamic stability is further supported by the compound's predicted density of 1.238±0.06 g/cm³, which indicates a well-packed crystalline lattice structure [1] [2]. Computational predictions using density functional theory methods suggest that the molecular arrangement in the solid state is stabilized through intermolecular hydrogen bonding interactions between the amino group and neighboring molecules [4]. The standard storage conditions requiring room temperature and dry environment indicate moderate hydrolytic stability, though prolonged exposure to moisture may lead to ester hydrolysis [2] [5].

Comparative thermodynamic analysis with related pyridine carboxylic acid methyl esters reveals that the presence of the amino group at the 4-position enhances overall molecular stability through intramolecular hydrogen bonding effects [6]. The enthalpy of formation for this class of compounds has been extensively studied, with experimental values demonstrating negative enthalpies of formation indicative of thermodynamically favored structures [6] [7].

Solubility Behavior in Organic and Aqueous Media

The solubility profile of methyl 4-aminopyridine-2-carboxylate demonstrates distinct preferences for polar organic solvents over aqueous systems, reflecting the dual hydrophilic-hydrophobic nature of the molecule [8] [9]. In polar organic solvents, the compound exhibits excellent solubility characteristics, with N,N-dimethylformamide (DMF) showing the highest solubility among tested solvents [8]. The maximum solubility observed for structurally related compounds reaches 0.0377 mole fraction at 323.15 K in toluene systems [8].

The solubility in alcoholic systems follows predictable patterns based on hydrogen bonding capabilities. Methanol provides good solubility due to its ability to form hydrogen bonds with both the amino group and the carbonyl oxygen of the ester functionality [10] [9]. The solubility decreases with increasing alkyl chain length in alcohol solvents, consistent with reduced polarity and hydrogen bonding capacity [11].

Aqueous solubility is severely limited, with the compound being essentially insoluble in water [12] [13] [14]. This limited aqueous solubility stems from the hydrophobic character of the pyridine ring and the methyl ester group, which outweighs the hydrophilic contribution of the amino substituent [15]. The presence of the amino group does provide some polar character, but insufficient to overcome the overall hydrophobic nature of the molecule [16].

Solvent effect studies demonstrate that solubility correlates strongly with Hansen solubility parameters, particularly the hydrogen bonding component [11]. The compound shows enhanced solubility in solvents with high dipolarity/polarizability values and moderate hydrogen bond accepting ability [11] [17].

| Solvent System | Relative Solubility | Primary Interactions |

|---|---|---|

| N,N-Dimethylformamide | Very High | Dipole-dipole, hydrogen bonding |

| Methanol | High | Hydrogen bonding |

| Dichloromethane | Moderate | Dipole-induced dipole |

| Chloroform | Moderate | Weak hydrogen bonding |

| Water | Very Low | Limited hydrogen bonding |

Acid-Base Characteristics (pKa Determination)

The acid-base properties of methyl 4-aminopyridine-2-carboxylate are governed by the basicity of both the pyridine nitrogen and the amino substituent [1] [2] [3]. Computational predictions indicate a pKa value of 4.35±0.10, which reflects the protonation behavior of the pyridine nitrogen under acidic conditions [1] [2]. This value is significantly lower than unsubstituted pyridine (pKa ≈ 5.2), demonstrating the electron-withdrawing effect of the 2-carboxylate ester group [4].

The amino group at the 4-position exhibits basic character with an estimated pKa value in the range of 8-9, typical for aromatic amines with electron-withdrawing substituents [4]. The presence of the electron-withdrawing carboxylate group at the 2-position reduces the basicity of the amino group compared to 4-aminopyridine alone, which has a pKa of approximately 9.1 [18].

Protonation occurs preferentially at the pyridine nitrogen under mildly acidic conditions, forming the corresponding pyridinium salt [19]. This protonation significantly alters the electronic distribution within the molecule and affects both solubility and intermolecular interactions [20]. The formation of hydrogen-bonded networks through proton transfer has been documented in crystallographic studies of related aminopyridine carboxylate systems [21] [22].

The compound exhibits amphoteric behavior under extreme pH conditions, with the amino group capable of accepting protons under highly acidic conditions (pH < 2) and the carboxylate ester potentially undergoing hydrolysis under strongly basic conditions (pH > 12) [14]. This dual acid-base character influences the compound's behavior in biological systems and synthetic applications [23].

| Functional Group | pKa Value | Protonation Site | Conditions |

|---|---|---|---|

| Pyridine nitrogen | 4.35±0.10 | N1 | Mildly acidic |

| Amino group | ~8.5 | NH₂ | Acidic |

| Ester hydrolysis | >12 | COOMe | Strongly basic |

Phase Transition Studies (Melting/Boiling Point Behavior)

Methyl 4-aminopyridine-2-carboxylate exhibits well-defined phase transition behavior characterized by sharp melting points and predictable thermal properties [1] [2] [5]. The experimentally determined melting point ranges from 129-130°C according to ChemicalBook data, with TCI Chemicals reporting values of 131-135°C, indicating good reproducibility across different sources [1] [2] [5].

The melting point behavior reflects the crystalline nature of the compound and the strength of intermolecular interactions in the solid state [24]. Differential scanning calorimetry (DSC) analysis of related pyridine carboxylate esters reveals sharp endothermic transitions corresponding to crystal lattice breakdown and molecular reorganization [6] [25]. The relatively narrow melting point range suggests high purity and well-ordered crystalline structure [26].

The predicted boiling point of 333.7±22.0°C represents theoretical calculations based on molecular structure and intermolecular forces [1] [2]. This value is consistent with compounds of similar molecular weight and polarity, reflecting the combined effects of hydrogen bonding, dipole-dipole interactions, and van der Waals forces [6]. The significant difference between melting and boiling points (approximately 200°C) indicates substantial intermolecular interactions requiring considerable thermal energy for complete phase transition to the gas phase [7].

Thermal analysis studies on related aminopyridine derivatives demonstrate the presence of multiple thermal events, including polymorphic transitions, desolvation processes, and thermal decomposition [27] [25]. The compound's thermal stability extends well beyond its melting point, with decomposition typically occurring above 300°C, indicating substantial kinetic stability of the molecular framework [28].

Phase transition enthalpies calculated for structurally related compounds indicate fusion enthalpies in the range of 15-25 kJ/mol, reflecting moderate intermolecular forces typical of hydrogen-bonded organic crystals [6] [7]. The vapor pressure behavior follows Antoine equation predictions, with significant vapor pressure development only at elevated temperatures approaching the predicted boiling point [18].

| Phase Transition | Temperature (°C) | Enthalpy (kJ/mol) | Analytical Method |

|---|---|---|---|

| Solid → Liquid | 129-135 | 15-25 (estimated) | DSC |

| Liquid → Gas | 333.7±22.0 (predicted) | 45-55 (estimated) | Computational |

| Thermal Decomposition | >300 | Variable | TGA |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant